molecular formula C13H28O2 B14316052 1,1-Dimethoxy-4,8-dimethylnonane CAS No. 106445-79-8

1,1-Dimethoxy-4,8-dimethylnonane

Cat. No.: B14316052
CAS No.: 106445-79-8
M. Wt: 216.36 g/mol
InChI Key: JMMRKTMHMNHUJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1-Dimethoxy-4,8-dimethylnonane is an organic compound with a complex structure It is a branched hydrocarbon with two methoxy groups and two methyl groups attached to a nonane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1-Dimethoxy-4,8-dimethylnonane can be synthesized through a series of organic reactions. One common method involves the reaction of methanol with formaldehyde in the presence of acid catalysts. This reaction proceeds through the formation of intermediate compounds, which are then further reacted to produce the final product .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of bifunctional catalysts that facilitate the reaction of methanol and formaldehyde. These catalysts help in achieving high yields and purity of the product. The process is typically carried out in a continuous flow reactor to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions

1,1-Dimethoxy-4,8-dimethylnonane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while substitution reactions can produce halogenated derivatives .

Scientific Research Applications

1,1-Dimethoxy-4,8-dimethylnonane has several applications in scientific research:

Mechanism of Action

The mechanism by which 1,1-Dimethoxy-4,8-dimethylnonane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The methoxy groups play a crucial role in these interactions, influencing the compound’s reactivity and binding affinity. The pathways involved include various enzymatic reactions that modify the compound’s structure and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1-Dimethoxy-4,8-dimethylnonane is unique due to its specific arrangement of methoxy and methyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

CAS No.

106445-79-8

Molecular Formula

C13H28O2

Molecular Weight

216.36 g/mol

IUPAC Name

1,1-dimethoxy-4,8-dimethylnonane

InChI

InChI=1S/C13H28O2/c1-11(2)7-6-8-12(3)9-10-13(14-4)15-5/h11-13H,6-10H2,1-5H3

InChI Key

JMMRKTMHMNHUJB-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCC(C)CCC(OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.